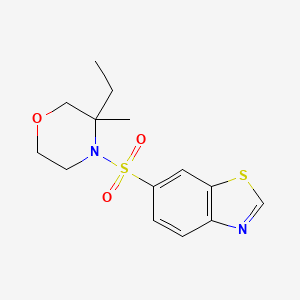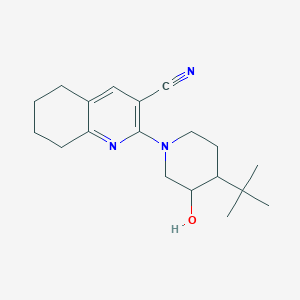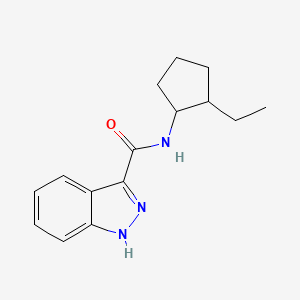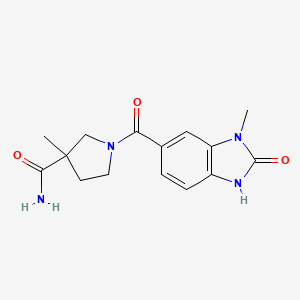
4-(1,3-Benzothiazol-6-ylsulfonyl)-3-ethyl-3-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzothiazol-6-ylsulfonyl)-3-ethyl-3-methylmorpholine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Bz-423 and is a member of the benzothiazole family of compounds.
Mecanismo De Acción
Bz-423 works by targeting the mitochondrial permeability transition pore (mPTP), which is a channel in the mitochondria that regulates cell death. Bz-423 binds to the mPTP and stabilizes it, preventing it from opening and triggering cell death. This mechanism of action has been shown to be effective in preventing cell death in various disease models.
Biochemical and Physiological Effects:
Bz-423 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Bz-423 has also been shown to induce apoptosis in cancer cells, leading to tumor regression. Additionally, Bz-423 has been shown to reduce bacterial growth by disrupting the bacterial membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bz-423 in lab experiments is its specificity for the mPTP. This allows researchers to target this specific channel and investigate its role in various disease models. However, Bz-423 has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for the research of Bz-423. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Bz-423 has also been investigated as a potential treatment for sepsis, a life-threatening condition caused by a bacterial infection. Additionally, researchers are exploring ways to improve the stability and solubility of Bz-423 to increase its efficacy in experiments.
In conclusion, Bz-423 is a compound that has shown great potential in scientific research for its anti-inflammatory, anti-tumor, and anti-microbial properties. Its specificity for the mPTP makes it a valuable tool for investigating the role of this channel in various disease models. While there are limitations to its use in lab experiments, the future directions for research are promising and may lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of Bz-423 involves the reaction of 6-chlorobenzothiazole with morpholine, followed by the addition of ethylmagnesium bromide and methylmagnesium bromide. The resulting product is then treated with sulfur dioxide to form Bz-423. This synthesis method has been optimized and improved to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Bz-423 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Bz-423 has also been investigated as a potential treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-6-ylsulfonyl)-3-ethyl-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-3-14(2)9-19-7-6-16(14)21(17,18)11-4-5-12-13(8-11)20-10-15-12/h4-5,8,10H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSUTWPXDHMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)

![4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol](/img/structure/B7359602.png)
![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)
![(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7359627.png)

![[2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol](/img/structure/B7359633.png)
![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)

![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)